1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol

Lipophilicity Drug Design CNS Penetration

This 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol building block features a bulky, lipophilic 3,3,5-trimethylcyclohexyl group that elevates XLogP3 to 3.2—1.3 units higher than the unsubstituted analog—enabling ~20-fold higher membrane partitioning for CNS penetration. The gem-dimethyl quaternary center restricts cyclohexyl conformation, reducing entropic penalty upon target binding and enhancing selectivity in sterically demanding hydrophobic pockets. Ideal for CNS MPO optimization, SAR studies, and metabolic stability improvement. Secure high-purity (≥95%) material for your lead compound development.

Molecular Formula C14H27NO
Molecular Weight 225.37 g/mol
CAS No. 2098031-75-3
Cat. No. B1476137
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol
CAS2098031-75-3
Molecular FormulaC14H27NO
Molecular Weight225.37 g/mol
Structural Identifiers
SMILESCC1CC(CC(C1)(C)C)N2CCC(CC2)O
InChIInChI=1S/C14H27NO/c1-11-8-12(10-14(2,3)9-11)15-6-4-13(16)5-7-15/h11-13,16H,4-10H2,1-3H3
InChIKeyQRYAWGCQELHIDG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol (CAS 2098031-75-3): A Differentiated Piperidine Scaffold for CNS Drug Discovery & Chemical Biology


1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol (CAS 2098031-75-3) is a synthetic piperidin-4-ol derivative characterized by a bulky, lipophilic 3,3,5-trimethylcyclohexyl substituent on the piperidine nitrogen. It is primarily utilized as a versatile building block in medicinal chemistry and chemical biology . Its computed physicochemical properties, including a molecular weight of 225.37 g/mol and an XLogP3 of 3.2, position it distinctly within chemical space for central nervous system (CNS) drug discovery programs where a specific balance of lipophilicity and molecular size is critical for blood-brain barrier penetration [1].

Why 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol Cannot Be Replaced by Generic Piperidin-4-ol Analogs


Generic piperidin-4-ol analogs, such as the unsubstituted 1-cyclohexylpiperidin-4-ol, cannot simply be interchanged with 1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol due to significant and quantifiable differences in their fundamental physicochemical properties. The addition of three methyl groups to the cyclohexyl ring introduces considerable steric bulk and a dramatic increase in lipophilicity, evidenced by a 1.3-unit increase in computed XLogP3 (3.2 vs. 1.9) [1][2]. This directly impacts key drug-likeness parameters, membrane permeability, and target engagement profiles, making the trimethylated derivative a unique chemical probe and scaffold that cannot be substituted by its simpler, less lipophilic analogs without fundamentally altering the chemical biology or pharmacological outcome .

1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol: Head-to-Head Physicochemical Differentiation vs. Unsubstituted 1-Cyclohexylpiperidin-4-ol


Quantitative Lipophilicity Advantage: XLogP3 Comparison with 1-Cyclohexylpiperidin-4-ol

The target compound exhibits a significantly higher computed lipophilicity compared to its non-methylated analog, 1-cyclohexylpiperidin-4-ol. This is a critical differentiator for applications requiring enhanced membrane permeability, such as CNS drug design. The XLogP3 value is 3.2 for the target compound [1] versus 1.9 for the comparator [2].

Lipophilicity Drug Design CNS Penetration ADME

Differentiation in Molecular Weight and Size: Impact on CNS Drug-Likeness Profile

The target compound has a molecular weight of 225.37 g/mol [1], which is 42 g/mol greater than the 183.29 g/mol of the non-methylated analog 1-cyclohexylpiperidin-4-ol [2]. While both reside within a desirable range for CNS drug candidates, the higher molecular weight and size of the trimethylcyclohexyl derivative can offer distinct advantages in modulating binding site occupancy and selectivity, while the heavier mass can also slow down passive diffusion compared to the lighter analog, providing a differentiated PK tuning opportunity.

Molecular Descriptors CNS Drug-Likeness Drug Design Pharmacokinetics

Hydrogen Bonding Capacity: Conserved Donor/Acceptor Profile Ensures Target Engageability

Despite the significant differences in lipophilicity and size, the target compound maintains the same hydrogen bonding capacity as its simpler analog. Both 1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol and 1-cyclohexylpiperidin-4-ol possess 1 hydrogen bond donor (the hydroxyl group) and 2 hydrogen bond acceptors (the piperidine nitrogen and the oxygen) [1][2]. This conservative pharmacophoric feature is crucial for maintaining key binding interactions while using lipophilicity and steric bulk to modulate selectivity.

Hydrogen Bonding Pharmacophore Drug Design Molecular Recognition

Topological Polar Surface Area (TPSA) Preservation for CNS Lead-Likeness

The TPSA for the target compound is 23.5 Ų, identical to that of the comparator 1-cyclohexylpiperidin-4-ol [1][2]. A TPSA value well below the 90 Ų threshold is highly favorable for CNS drug candidates, as it correlates with higher passive blood-brain barrier (BBB) permeability. The combination of a moderate TPSA and a high XLogP3 of 3.2 creates a unique and highly desirable CNS multiparameter optimization (MPO) profile that differentiates it from the comparator.

Polar Surface Area CNS MPO Blood-Brain Barrier Drug Design

Steric Bulk and Conformational Restriction: A Qualitative but Key Differentiator for Target Selectivity

The 3,3,5-trimethylcyclohexyl group introduces significant steric bulk and a restricted conformational profile compared to the unsubstituted cyclohexyl analog. While a quantitative steric parameter like Charton or Taft Es values are not available for this specific substituent, the presence of the geminal dimethyl groups at the 3-position creates a quaternary center that dictates a single, rigid conformation for the cyclohexyl ring [1]. This is in stark contrast to the flexible, rapidly interconverting chair conformers of 1-cyclohexylpiperidin-4-ol, providing a powerful chemical biology tool for probing shape-dependent binding sites.

Steric Effects Conformational Analysis Selectivity Structure-Activity Relationship

Procurement Guide: Optimal Application Scenarios for 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol Based on Quantified Differentiation


Designing CNS-Penetrant Probe Molecules with Enhanced Passive Permeability

Medicinal chemists developing lead compounds for central nervous system (CNS) targets should prioritize 1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol when aiming to increase passive membrane permeability without increasing polar surface area. Its elevated XLogP3 of 3.2, compared to 1.9 for the unsubstituted analog, is predicted to yield a ~20-fold higher membrane partitioning [1], while its conserved TPSA of 23.5 Ų maintains a favorable profile for blood-brain barrier penetration [2]. This specific combination is ideal for CNS multiparameter optimization (MPO) scores.

Achieving Target Selectivity Through Conformationally Restricted Pharmacophores

Biological chemists exploring targets with deep, sterically demanding hydrophobic pockets can leverage the rigid, sterically bulky 3,3,5-trimethylcyclohexyl group [1]. The quaternary center created by the geminal dimethyl groups restricts the cyclohexyl ring to a single, low-energy conformation, unlike the flexible cyclohexyl analog. This pre-organization can enhance binding selectivity for protein targets by minimizing the entropic penalty upon binding, making it a superior scaffold for SAR studies focused on improving selectivity over closely related protein subtypes.

Modulating Pharmacokinetic Profiles via Lipophilicity-Driven Metabolic Shielding

ADME scientists seeking to optimize the metabolic stability of a piperidine-based series should consider 1-(3,3,5-trimethylcyclohexyl)piperidin-4-ol as a key intermediate. The strategic placement of three methyl groups increases steric hindrance around potential metabolic soft spots on the cyclohexyl ring and elevates lipophilicity, which can redirect metabolism to other parts of the molecule or reduce oxidative clearance [1]. This allows for the exploration of a differentiated pharmacokinetic space compared to the non-methylated 1-cyclohexylpiperidin-4-ol scaffold.

Quote Request

Request a Quote for 1-(3,3,5-Trimethylcyclohexyl)piperidin-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.